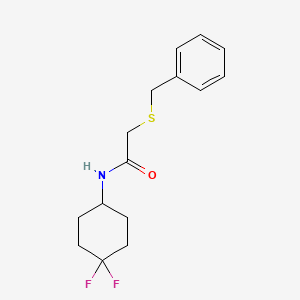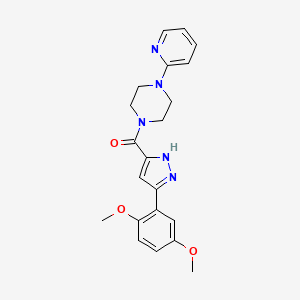
1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H16N6O2S2 and its molecular weight is 400.48. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamide-based Compounds
Sulfonamides are a significant class of drugs with a wide range of pharmacological activities. They are known for their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The diversity in the functional group attachment allows the generation of a considerable range of hybrid compounds, offering vast potential in designing and developing new pharmacological agents. The review by Ghomashi et al. (2022) presents recent advances in two-component sulfonamide hybrids, highlighting the synthesis and biological activity of hybrids containing various organic compounds, including pyrazole, pyrrole, and quinoxaline, among others (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Anticancer Applications
Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been evaluated for their potential as anticancer agents. A study by Ghorab, Bashandy, and Alsaid (2014) reported the synthesis of these derivatives and their in vitro evaluation against the human breast cancer cell line MCF7. Several compounds exhibited higher cytotoxic activities than doxorubicin, a commonly used chemotherapeutic agent (Ghorab, Bashandy, & Alsaid, 2014).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of sulfonamide derivatives have been a significant area of research. Penning et al. (1997) described the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, evaluating their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This work led to the identification of celecoxib, a COX-2 inhibitor used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial Activity
Sulfonamide derivatives have also been synthesized for their potential as antimicrobial agents. A study by Azab, Youssef, and El‐Bordany (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety to serve as antibacterial agents. The study reported the preparation of various derivatives and their subsequent evaluation for antibacterial activity, identifying compounds with high activities (Azab, Youssef, & El‐Bordany, 2013).
Eigenschaften
IUPAC Name |
1-methyl-N-[3-(thiophen-2-ylmethylamino)quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S2/c1-23-11-13(10-19-23)27(24,25)22-17-16(18-9-12-5-4-8-26-12)20-14-6-2-3-7-15(14)21-17/h2-8,10-11H,9H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSHMJBZIEAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2997266.png)
![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997267.png)
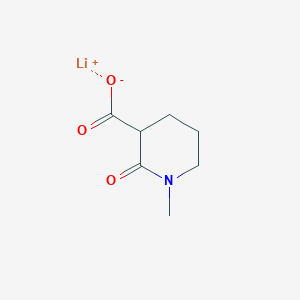
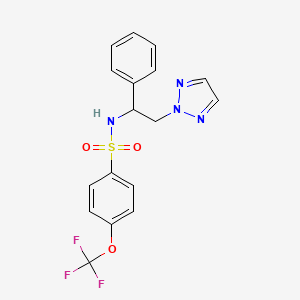
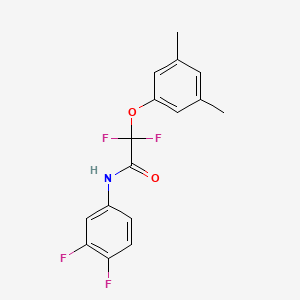
![2-(1H-indol-3-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2997273.png)

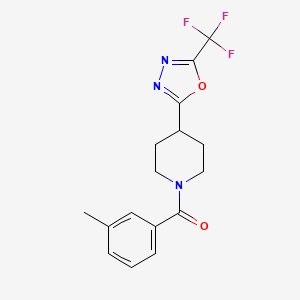
![6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2997281.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2997283.png)
![1-[Tert-butyl(dimethyl)silyl]indole-5-thiol](/img/structure/B2997284.png)
